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CAS No.: 39515-69-0
Cat. No.: B1371570

Get Quote

Executive Summary

2-(2-Propoxyphenyl)ethanamine (C11H17NO, Exact Mass: 179.1310 Da), an ortho-alkoxy
substituted phenethylamine, represents a structural motif frequently encountered in
neuropharmacological research and forensic drug analysis. The presence of the propoxy ether
linkage at the ortho position significantly alters the electron density of the aromatic ring,
subsequently shifting key spectroscopic markers compared to the unsubstituted
phenethylamine core.

Due to the specialized nature of this specific homolog, empirical spectral libraries often lack
direct entries. Therefore, this whitepaper provides an authoritative, predictive, and comparative
spectroscopic framework. By leveraging established spectral additivity rules, structural analogs
such as 2-methoxyphenethylamine[1][2], and standardized analytical guidelines[3], this guide
equips researchers with the mechanistic causality and self-validating protocols required for
rigorous structural elucidation.
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Structural Causality & Analytical Strategy

The structural elucidation of 2-(2-Propoxyphenyl)ethanamine relies on isolating the signals
from its three distinct pharmacophoric regions:

e The Propoxy Group (-OCH2CH2CHs): Acts as a strong electron-donating group (EDG) via
resonance (+R effect), shielding the ortho and para protons on the aromatic ring.

e The Ethylamine Side Chain (-CH2CHzNH3): Provides diagnostic aliphatic signals in NMR and
serves as the primary site of fragmentation (a-cleavage) in Electron lonization Mass
Spectrometry (EI-MS)[3].

e The Ortho-Substituted Benzene Ring: Yields a characteristic 1,2-disubstituted splitting
pattern in tH NMR and a distinct out-of-plane bending mode in FT-IR.

2-(2-Propoxyphenyl)ethanamine
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Multimodal spectroscopic workflow for the structural elucidation of phenethylamine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework.
The analysis of phenethylamine derivatives via NMR has been proven highly effective for
differentiating positional isomers[4].

Experimental Protocol (Self-Validating)

e Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform
(CDCls) containing 0.03% v/v Tetramethylsilane (TMS).

o Causality for Solvent Choice: CDCIs is ideal for free-base amines. The lack of exchangeable
protons in the solvent prevents the suppression of the primary amine (-NHz) signal, though it
will still appear as a broadened singlet due to quadrupolar relaxation from the 1N nucleus.
TMS acts as an internal standard, ensuring a self-validating 0.00 ppm reference point.

o Acquisition Parameters: For *H NMR, utilize a 400 MHz spectrometer with 16 scans and a 1-
second relaxation delay (D1) to ensure the complete relaxation of the aliphatic protons,
allowing for precise integration.

Predicted *H NMR Data (400 MHz, CDCIs)
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o Chemical Shift o ] Structural
Position Multiplicity Integration .
(5, ppm) Assighment
) Terminal methyl
-CHs (propoxy) 1.05 Triplet (t) 3H ]
of propoxy chain
_ Primary amine
Broad Singlet (br )
-NH:z 1.50 ) 2H (exchanges with
s
D20)
Central aliphatic
-CH2z- (propoxy) 1.85 Sextet (sxt) 2H
methylene
) Benzylic
Ar-CHz- (B) 2.80 Triplet (t) 2H
methylene
_ Amine-adjacent
-CHz2-NH:z (a) 2.95 Triplet (1) 2H
methylene
Ether linkage
-OCHa-
3.95 Triplet (t) 2H (deshielded by
(propoxy)
oxygen)
Aromatic proton
Ar-H (H-3) 6.85 Doublet (d) 1H
ortho to alkoxy
_ Aromatic proton
Ar-H (H-5) 6.90 Triplet (t) 1H
para to alkoxy
Aromatic proton
Ar-H (H-6) 7.15 Doublet (d) 1H ortho to alkyl
chain
_ Aromatic proton
Ar-H (H-4) 7.20 Triplet (1) 1H

meta to alkoxy

Predicted **C NMR Data (100 MHz, CDCI:s)
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Position Chemical Shift (6, ppm) Structural Assignment
-CHs (propoxy) 10.8 Aliphatic methyl
-CH2- (propoxy) 22.6 Aliphatic methylene
Ar-CHz- (B) 34.0 Benzylic carbon
Alpha-carbon (deshielded by
-CHz-NH2 () 42.5 _
nitrogen)
Ether carbon (highly
-OCHea2- (propoxy) 69.5

deshielded by oxygen)

Ar-C (C-3, C-4, C-5, C-6)

111.5, 120.5, 127.5, 130.2

Aromatic methines

Ar-C (C-1)

128.0

Quaternary carbon (attached

to alkyl chain)

Ar-C (C-2)

157.0

Quaternary carbon (attached

to alkoxy oxygen)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is utilized to confirm the presence of the primary amine and the ether

linkage, providing orthogonal validation to the NMR data.

Experimental Protocol

o Methodology: Attenuated Total Reflectance (ATR) utilizing a diamond crystal.

o Causality for ATR: Traditional KBr pellet methods are prone to moisture absorption, which

can obscure the critical N-H stretching region (3200-3400 cm~1) with broad O-H water

bands. Diamond ATR prevents this artifact, requires no sample preparation, and is

chemically inert to basic amines.

e Parameters: 32 co-added scans at a resolution of 4 cm~—1.

Key Vibrational Modes
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Wavenumber (cm~—?) Intensity Vibrational Assignment

N-H stretch (characteristic

3350, 3280 Medium _
doublet of a 1° amine)
C-H stretch (sp® aliphatic
2960, 2875 Strong )
chains)
] C=C stretch (aromatic ring
1600, 1495 Medium )
breathing)
1580 Medium N-H bend (scissoring)
C-0O-C asymmetric stretch
1240 Strong
(alkyl aryl ether)
1040 Strong C-0O-C symmetric stretch
C-H out-of-plane bend (1,2-
750 Strong

disubstituted benzene)

Mass Spectrometry (GC-EI-MS)

Gas Chromatography coupled with Electron lonization Mass Spectrometry (GC-EI-MS) is the
gold standard for the trace analysis of phenethylamines[3].

Experimental Protocol

o Chromatography: Inject 1 pL of a 1 mg/mL methanolic solution into a GC equipped with a
non-polar DB-5MS column (30m x 0.25mm x 0.25um). Use a split ratio of 1:50.

o Causality for Split Ratio: Phenethylamines produce a highly abundant base peak at m/z 30. A
1:50 split prevents detector saturation, ensuring that the low-abundance molecular ion (m/z
179) remains clearly distinguishable from baseline noise.

« lonization: 70 eV Electron lonization. This standardized energy ensures the resulting
fragmentation pattern is directly comparable to established NIST library heuristics[3].

Mechanistic Fragmentation Pathway
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Upon 70 eV ionization, the molecular ion [M]*e (m/z 179) is highly unstable. The dominant
thermodynamic pathway is a-cleavage, driven by the stabilization of the resulting positive
charge on the nitrogen atom (forming an immonium ion). The bond between the a-carbon and
B-carbon breaks, expelling a neutral 2-propoxybenzyl radical and leaving the m/z 30 fragment

as the base peak.

Molecular lon [M]s+
m/z 179

a-Cleavage McLafferty Rearrangement
(Primary Pathway) Loss of C3H6 (m/z 42)

Phenolic lon
m/z 137

Immonium lon 2-Propoxybenzyl Radical

m/z 30 (Base Peak) m/z 149 (Neutral Loss)

Click to download full resolution via product page

Proposed Electron lonization (El) fragmentation pathway for 2-(2-
Propoxyphenyl)ethanamine.

EI-MS Spectral Data Table
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. . Fragment Assighment /
m/z Ratio Relative Abundance ]
Causality

[CH2=NHz]*: Result of a-
30 100% (Base Peak) cleavage. Universal marker for

primary phenethylamines.

[M - CsHe]**: Loss of propene
via a McLafferty-type

137 ~15%
rearrangement of the propoxy

group.

Tropylium Derivative:
120 ~20% Rearrangement of the benzyl

system after side-chain loss.

[M]*e: Molecular ion. Low
179 <5% abundance due to the highly

labile a-f3 carbon bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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